REACTION_CXSMILES
|
II.[CH3:3][C:4]([CH3:6])=O.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1Cl)([O-:9])=[O:8]>C(OCC)(=O)C.[Cu]>[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[C:4]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:15][CH:10]=[CH:11][C:3]=1[N+:16]([O-:18])=[O:17])([O-:9])=[O:8] |f:0.1|
|
Name
|
iodine acetone
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
II.CC(=O)C
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])Cl
|
Name
|
copper
|
Quantity
|
2.88 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered in vacuum
|
Type
|
ADDITION
|
Details
|
The resultant was added into 20 mL of mixed solution of acetone
|
Type
|
STIRRING
|
Details
|
The resultant mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
ADDITION
|
Details
|
were mixed homogeneously
|
Type
|
STIRRING
|
Details
|
under stirring in an oil bath for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
FILTRATION
|
Details
|
the filtration
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixed solution of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
petroleum ether=10:1, to precipitate a pale yellow needle-like crystal
|
Type
|
FILTRATION
|
Details
|
The crystal was filtered in vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the product in a yield of 63.9%
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |